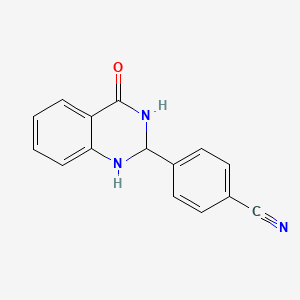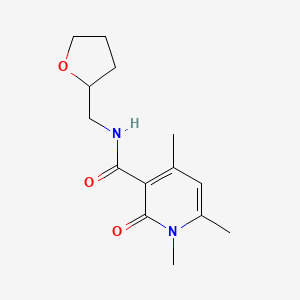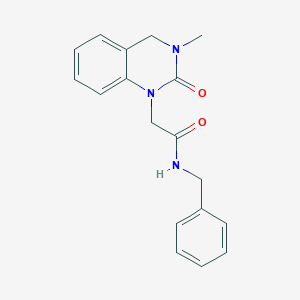![molecular formula C21H24N2O7S B11069591 1-({2-[(3,5-Dimethoxybenzoyl)amino]phenyl}sulfonyl)pyrrolidin-2-yl acetate](/img/structure/B11069591.png)
1-({2-[(3,5-Dimethoxybenzoyl)amino]phenyl}sulfonyl)pyrrolidin-2-yl acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-({2-[(3,5-Dimethoxybenzoyl)amino]phenyl}sulfonyl)-2-pyrrolidinyl acetate is a complex organic compound that features a combination of aromatic and heterocyclic structures. This compound is notable for its potential applications in various fields, including medicinal chemistry and materials science. The presence of both sulfonyl and pyrrolidinyl groups in its structure suggests a range of chemical reactivity and potential biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-({2-[(3,5-Dimethoxybenzoyl)amino]phenyl}sulfonyl)-2-pyrrolidinyl acetate typically involves multiple steps, starting from readily available precursors. One common synthetic route includes:
Friedel-Crafts Acylation: This step involves the acylation of an aromatic compound with 3,5-dimethoxybenzoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.
Amidation: The resulting acylated product is then reacted with an amine to form the corresponding amide.
Sulfonylation: The amide is further reacted with a sulfonyl chloride to introduce the sulfonyl group.
Cyclization: Finally, the compound undergoes cyclization with pyrrolidine to form the pyrrolidinyl acetate structure.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
1-({2-[(3,5-Dimethoxybenzoyl)amino]phenyl}sulfonyl)-2-pyrrolidinyl acetate can undergo various types of chemical reactions, including:
Oxidation: The methoxy groups on the benzoyl ring can be oxidized to
Properties
Molecular Formula |
C21H24N2O7S |
|---|---|
Molecular Weight |
448.5 g/mol |
IUPAC Name |
[1-[2-[(3,5-dimethoxybenzoyl)amino]phenyl]sulfonylpyrrolidin-2-yl] acetate |
InChI |
InChI=1S/C21H24N2O7S/c1-14(24)30-20-9-6-10-23(20)31(26,27)19-8-5-4-7-18(19)22-21(25)15-11-16(28-2)13-17(12-15)29-3/h4-5,7-8,11-13,20H,6,9-10H2,1-3H3,(H,22,25) |
InChI Key |
XQUDPNNCEUPWIL-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)OC1CCCN1S(=O)(=O)C2=CC=CC=C2NC(=O)C3=CC(=CC(=C3)OC)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[(5-Chloropyridin-2-YL)carbamoyl]methyl 3-(benzylsulfanyl)-2-(phenylformamido)propanoate](/img/structure/B11069508.png)

![Ethyl 1-acetyl-5-(3,4-dichlorophenyl)-4,6-dioxo-1,3a,4,5,6,6a-hexahydropyrrolo[3,4-c]pyrazole-3-carboxylate](/img/structure/B11069525.png)
![4,6-dimethyl-2-(4'H-spiro[cyclopentane-1,3'-isoquinolin]-1'-yl)thieno[2,3-b]pyridin-3-amine](/img/structure/B11069537.png)

![1',3-dimethyl-8-nitro-2,3,4,4a-tetrahydro-1H,2'H,6H-spiro[pyrido[1,2-a]quinoline-5,5'-pyrimidine]-2',4',6'(1'H,3'H)-trione](/img/structure/B11069552.png)
![2-(4-{[4-(Quinoxalin-2-yl)benzyl]oxy}phenyl)quinoxaline](/img/structure/B11069559.png)
![1-(3,4-Dimethoxybenzyl)-3-(4-fluorophenyl)-1-[1-(4-methoxyphenyl)-2,5-dioxopyrrolidin-3-yl]urea](/img/structure/B11069560.png)
![1'-(4-chlorophenyl)-3-methyl-8-nitro-2,3,4,4a-tetrahydro-1H,2'H,6H-spiro[pyrazino[1,2-a]quinoline-5,5'-pyrimidine]-2',4',6'(1'H,3'H)-trione](/img/structure/B11069570.png)

![N-(2-methylphenyl)-2-[(1-oxophthalazin-2(1H)-yl)acetyl]hydrazinecarbothioamide](/img/structure/B11069584.png)

![Quinoline, 2-methyl-4-(5-styryl-[1,2,4]oxadiazol-3-yl)-](/img/structure/B11069597.png)
![1,12-diazapentacyclo[12.8.0.03,12.05,10.016,21]docosa-5,7,9,16,18,20-hexaene-2,13-dione](/img/structure/B11069602.png)
